5-(Quinolin-5-yl)pyrrolidin-2-one

Chemical Biology Phenotypic Screening Regioisomer Profiling

Researchers requiring defined regioisomers for ATM kinase inhibitor SAR face supply challenges due to non-trivial heterocyclic synthesis. This 5-quinolinyl pyrrolidin-2-one scaffold solves that by providing unambiguous structural precision for reproducible target validation. - Direct C-C bond at the quinoline C-5 position ensures distinct chemical biology space sampling vs. 4- or 8-substituted analogs. - Enables systematic binding pocket mapping for DNA damage repair targets. - Sourced with guaranteed chemical identity to eliminate regioisomer ambiguity in diversity-oriented screening libraries.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B12963005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Quinolin-5-yl)pyrrolidin-2-one
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C2=C3C=CC=NC3=CC=C2
InChIInChI=1S/C13H12N2O/c16-13-7-6-12(15-13)10-3-1-5-11-9(10)4-2-8-14-11/h1-5,8,12H,6-7H2,(H,15,16)
InChIKeyRHUCRZRJWQFSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Quinolin-5-yl)pyrrolidin-2-one: Structural and Chemical Profile


5-(Quinolin-5-yl)pyrrolidin-2-one (CAS 1314722-92-3) is a heterocyclic small molecule with the formula C13H12N2O and a molecular weight of 212.25 g/mol, consisting of a quinoline ring directly attached to the 5-position of a pyrrolidin-2-one lactam . It is a member of the quinolino-pyrrolidin-2-one class, a scaffold identified in patents for ATM kinase inhibitor development [1]. The compound is primarily listed by chemical vendors as a research reagent and synthetic building block, with its synthesis noted as a challenge due to the integration of two distinct ring systems .

Why Regioisomer Sourcing Is Not Interchangeable


Substitution within the quinolino-pyrrolidin-2-one class cannot be treated as generic due to the critical impact of regioisomerism on biological activity. A study on a 155-member pyrroquinoline pseudo-natural product collection demonstrated that biological performance in cell painting assays is highly dependent on the connectivity and regioisomeric arrangement of the quinoline and pyrrolidine fragments [1]. Therefore, a 5-quinolinyl isomer like 5-(Quinolin-5-yl)pyrrolidin-2-one cannot be assumed to be functionally equivalent to other isomers, such as the 4-quinolinyl or 8-quinolinyl variants, without direct comparative data from the specific experimental context .

Differential Performance Evidence


Regioisomer-Dependent Bioactivity Patterns

In a phenotypic cell painting assay, a collection of 155 pyrroquinoline pseudo-natural products, which includes variations in the connectivity between tetrahydroquinoline and pyrrolidine fragments, produced markedly different bioactivity patterns. The study concluded that the biological performance of these compounds is dependent on connectivity and regioisomeric arrangement [1]. This provides class-level evidence that 5-(Quinolin-5-yl)pyrrolidin-2-one would be expected to exhibit a unique phenotypic profile compared to other regioisomers.

Chemical Biology Phenotypic Screening Regioisomer Profiling

ATM Kinase Inhibitor Patent Scaffold

The quinolino-pyrrolidin-2-one scaffold, encompassing the 5-(Quinolin-5-yl)pyrrolidin-2-one core, is the central subject of multiple patents claiming use as ATM kinase inhibitors [1]. A specific patent discloses a derivative compound represented by formula (I) and its application for producing a medicinal product capable of inhibiting ATM kinase [2]. This positions 5-(Quinolin-5-yl)pyrrolidin-2-one as a key intermediate or core structure in a biologically validated and commercially relevant chemical space.

Medicinal Chemistry Kinase Inhibitors Intellectual Property

Synthetic Complexity and Supply Constraints

The synthesis of 5-(Quinolin-5-yl)pyrrolidin-2-one is explicitly described as a significant challenge in heterocyclic chemistry due to the complex integration of the quinoline and pyrrolidinone ring systems . The synthesis involves a non-trivial retrosynthetic pathway, which is a differentiator from simpler, more commercially saturated quinoline-pyrrolidinone isomers. This synthetic complexity can lead to supply constraints and higher procurement costs, making a reliable supplier a critical selection factor.

Synthetic Chemistry Heterocycle Synthesis Procurement

Procurement-Driven Application Scenarios


Diversity-Oriented Screening Libraries

A core application is the incorporation of 5-(Quinolin-5-yl)pyrrolidin-2-one into diversity-oriented screening libraries where the biological readout is expected to be highly dependent on connectivity and regioisomeric arrangement. As demonstrated by the pyrroquinoline pseudo-NP collection, the 5-quinolinyl isomer represents a specific structural descriptor that can be used to sample a unique region of chemical biology space distinct from its 4- or 8-substituted analogs [1].

ATM Kinase-Targeted SAR Studies

The established role of the quinolino-pyrrolidin-2-one scaffold in patent families for ATM kinase inhibition makes this compound a strategic procurement choice for structure-activity relationship (SAR) studies in oncology-focused drug discovery programs. Sourcing the core 5-quinolinyl scaffold is the first step in generating novel analogs to map the binding pocket of ATM, a key target in DNA damage repair pathways [2].

Chemical Probe Development

For assay development and target validation, a chemical probe must have a defined and unambiguous structure. The specific 5-substitution pattern of 5-(Quinolin-5-yl)pyrrolidin-2-one guarantees this structural precision, and its non-trivial synthesis provides assurance of chemical identity when sourced from a reputable vendor, which is paramount for generating reproducible biological data .

Synthetic Methodology Research

The compound's noted synthetic challenge makes it a valuable target for developing novel heterocyclic chemistry methodologies. Procuring this building block allows synthetic chemistry groups to explore new catalytic methods for constructing the challenging C-C bond between the quinoline C-5 position and the pyrrolidinone ring, contributing to the broader field of chemical synthesis .

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